molecular formula C19H22N4O4 B193613 (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine CAS No. 155272-04-1

(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine

Cat. No.: B193613
CAS No.: 155272-04-1
M. Wt: 370.4 g/mol
InChI Key: NQIVNUMNTIZJFG-CSKARUKUSA-N
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Description

(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-diethyl-7-methylxanthine.

    Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where 1,3-diethyl-7-methylxanthine is reacted with 3-hydroxy-4-methoxybenzaldehyde in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures.

    Purification: The product is purified using column chromatography to obtain the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Heck reaction for large-scale synthesis. This includes:

    Catalyst Recycling: Using recyclable palladium catalysts to reduce costs.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Principles: Employing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the styryl group can be reduced to form a saturated derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde derivatives.

    Reduction: Formation of 1,3-diethyl-8-(3-hydroxy-4-methoxyphenylethyl)-7-methylxanthine.

    Substitution: Formation of various substituted xanthine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit phosphodiesterase enzymes, which play a role in various physiological processes.

    Antioxidant Activity: Studied for its ability to scavenge free radicals and protect cells from oxidative stress.

Medicine

    Therapeutic Potential: Explored for its potential use in treating neurodegenerative diseases due to its neuroprotective properties.

    Anti-inflammatory Effects: Investigated for its ability to reduce inflammation in various disease models.

Industry

    Pharmaceuticals: Potential use as a lead compound for the development of new drugs.

    Cosmetics: Possible applications in anti-aging products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine involves:

    Enzyme Inhibition: Inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules.

    Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress, thereby protecting cells from damage.

    Anti-inflammatory Effects: Modulating the activity of inflammatory mediators and reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.

Uniqueness

(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthine derivatives. Its combination of hydroxyl and methoxy groups on the styryl moiety contributes to its antioxidant and anti-inflammatory properties, making it a promising candidate for further research and development.

Properties

IUPAC Name

1,3-diethyl-8-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-14(27-4)13(24)11-12/h7-11,24H,5-6H2,1-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIVNUMNTIZJFG-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155272-04-1
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-hydroxy-4-methoxyphenyl)ethenyl)-7-methyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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